Elimination Half-Life of Celivarone vs. Dronedarone and Amiodarone: Implications for Dosing Frequency and Washout Periods
Celivarone exhibits an elimination half-life of 28–35 hours, which is approximately 2-fold longer than dronedarone (13–19 hours) and substantially shorter than amiodarone (several weeks) [1]. This intermediate half-life enables once-daily dosing without the need for complex loading regimens, while avoiding the prolonged tissue accumulation and extended washout periods that characterize amiodarone therapy [2].
| Evidence Dimension | Elimination half-life (human) |
|---|---|
| Target Compound Data | 28–35 hours |
| Comparator Or Baseline | Dronedarone: 13–19 hours; Amiodarone: several weeks |
| Quantified Difference | ~2× longer than dronedarone; ~10–100× shorter than amiodarone |
| Conditions | Human pharmacokinetic studies; clinical trial data |
Why This Matters
This intermediate half-life profile offers a favorable balance between dosing convenience (once-daily) and manageable tissue accumulation, which is critical for researchers designing chronic dosing protocols and evaluating compound washout kinetics.
- [1] Conway, E. L., & Kowey, P. R. (2009). Celivarone. Cardiology Clinics, 27(4), 673–681. View Source
- [2] Celivarone. (2016). Clinical Gate. https://clinicalgate.com/clinical-application-of-new-antiarrhythmic-drugs-for-atrial-fibrillation/ View Source
